2,2,4-Trimethyl-1-pentanol
Overview
Description
2,2,4-Trimethyl-1-pentanol is an organic compound with the molecular formula C8H18OThis compound is characterized by its clear, colorless appearance and is commonly used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,4-Trimethyl-1-pentanol can be synthesized through the hydrogenation of 2,2,4-trimethylpentanal. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is produced via the oxo process, which involves the hydroformylation of isobutene to form 2,2,4-trimethylpentanal, followed by hydrogenation to yield the desired alcohol .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes and carboxylic acids.
Reduction: The compound can be reduced to form various hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: 2,2,4-Trimethylpentanal, 2,2,4-trimethylpentanoic acid
Reduction: 2,2,4-Trimethylpentane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,4-Trimethyl-1-pentanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: this compound is employed in the manufacture of plasticizers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-1-pentanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the solubility and reactivity of other compounds. Its branched structure also affects its steric properties, impacting how it interacts with enzymes and other biological molecules .
Comparison with Similar Compounds
- 2,2,4-Trimethylpentane
- 2,4,4-Trimethyl-1-pentanol
- 2,2,4-Trimethyl-3-pentanol
Comparison: 2,2,4-Trimethyl-1-pentanol is unique due to its specific branching and hydroxyl group position, which confer distinct physical and chemical properties. Compared to 2,2,4-trimethylpentane, it has a higher boiling point and different solubility characteristics due to the presence of the hydroxyl group. 2,4,4-Trimethyl-1-pentanol and 2,2,4-trimethyl-3-pentanol have similar structures but differ in the position of the hydroxyl group, leading to variations in reactivity and applications .
Properties
IUPAC Name |
2,2,4-trimethylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-7(2)5-8(3,4)6-9/h7,9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPPDTVYIJETDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073158 | |
Record name | 1-Pentanol, 2,2,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Aldrich MSDS] | |
Record name | 2,2,4-Trimethyl-1-pentanol | |
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Vapor Pressure |
0.49 [mmHg] | |
Record name | 2,2,4-Trimethyl-1-pentanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10478 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
123-44-4 | |
Record name | 2,2,4-Trimethyl-1-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2,4-Trimethyl-1-pentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Trimethylpentanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Pentanol, 2,2,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4-trimethylpentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.209 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2,4-TRIMETHYL-1-PENTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX60R7GK8R | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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